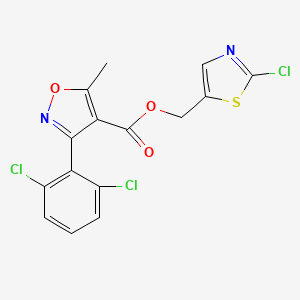
(2-Chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C15H9Cl3N2O3S and its molecular weight is 403.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-Chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate , commonly known as thiamethoxam, is a systemic insecticide that has garnered significant attention in agricultural chemistry due to its efficacy and unique mode of action. This article delves into the biological activity of thiamethoxam, focusing on its mechanisms of action, efficacy against various pests, and potential applications in cancer research.
Thiamethoxam is characterized by the following molecular structure:
- Molecular Formula : C8H10Cl2N4O3S
- Molecular Weight : 290.16 g/mol
- IUPAC Name : this compound
Thiamethoxam operates primarily as a neonicotinoid insecticide , which means it mimics the action of nicotine by binding to nicotinic acetylcholine receptors (nAChRs) in insects. This binding disrupts synaptic transmission in the insect nervous system, leading to paralysis and death. The compound is effective through both ingestion and contact, making it versatile for pest control in various agricultural settings .
Biological Activity Against Insects
Thiamethoxam exhibits a broad spectrum of activity against numerous insect pests. Its effectiveness can be summarized as follows:
| Insect Pest | Mode of Action | Efficacy |
|---|---|---|
| Aphids | Contact and ingestion | High |
| Whiteflies | Contact and ingestion | Moderate |
| Beetles | Contact | High |
| Lepidopteran larvae | Ingestion | High |
The compound is particularly noted for its rapid absorption by plants, which allows it to be transported throughout the plant tissue, providing systemic protection against herbivorous insects .
Anticancer Activity
Recent studies have explored the potential anticancer properties of compounds related to thiamethoxam. For instance, derivatives containing thiazole rings have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain thiazole derivatives exhibited significant cytotoxic effects against colorectal adenocarcinoma (Caco-2) cells while showing limited activity against lung adenocarcinoma (A549) cells .
Case Study: Anticancer Activity of Thiazole Derivatives
In a comparative study involving several thiazole derivatives:
- Compound 3b demonstrated enhanced anticancer activity against Caco-2 cells with a reduction in viability to 39.8% compared to untreated controls (p < 0.001).
- Other compounds exhibited varying degrees of cytotoxicity based on structural modifications, suggesting that specific substitutions on the thiazole ring can significantly influence biological activity .
Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines such as L929 revealed that while some derivatives of thiazole showed high anticancer activity, they also presented minimal toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Summary of Cytotoxicity Results
| Compound | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|---|
| Compound 25 | 100 | 77 | 68 |
| Compound 29 | 200 | 89 | 73 |
| Control | - | 100 | 100 |
The data indicates that while some compounds were effective in reducing cancer cell viability, they did not significantly affect the viability of normal cells at comparable concentrations .
属性
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O3S/c1-7-11(14(21)22-6-8-5-19-15(18)24-8)13(20-23-7)12-9(16)3-2-4-10(12)17/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJYIAQKVOXADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














